molecular formula C7H8INO2S B8750624 4-(iodomethylsulfonyl)aniline CAS No. 78021-44-0

4-(iodomethylsulfonyl)aniline

Cat. No.: B8750624
CAS No.: 78021-44-0
M. Wt: 297.12 g/mol
InChI Key: RFWMOBHTNFVEJS-UHFFFAOYSA-N
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Description

4-(Iodomethylsulfonyl)aniline is a sulfonamide-substituted aniline derivative with the molecular formula C₇H₈INO₂S and a molecular weight of 273.11 g/mol. The compound features an iodomethylsulfonyl group (-CH₂SO₂I) at the para position of the aniline ring. The iodine atom introduces significant steric bulk and polarizability, while the sulfonyl group contributes strong electron-withdrawing effects, modulating the electronic properties of the aromatic ring. This structural motif enhances reactivity in nucleophilic substitutions and cross-coupling reactions, making the compound valuable in pharmaceutical synthesis and materials science .

Properties

CAS No.

78021-44-0

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

IUPAC Name

4-(iodomethylsulfonyl)aniline

InChI

InChI=1S/C7H8INO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5,9H2

InChI Key

RFWMOBHTNFVEJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(iodomethylsulfonyl)aniline typically involves the iodination of a precursor compound. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with iodomethane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(iodomethylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while coupling with a boronic acid can produce a biaryl compound .

Scientific Research Applications

4-(iodomethylsulfonyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(iodomethylsulfonyl)aniline involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 4-(iodomethylsulfonyl)aniline with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Structural Features
This compound C₇H₈INO₂S 273.11 -CH₂SO₂I Iodine enhances leaving-group ability; polarizable
4-(Methanesulfonylmethyl)aniline C₈H₁₁NO₂S 199.26 -CH₂SO₂CH₃ Methyl group reduces steric hindrance
4-((4-Chlorophenyl)sulfonyl)aniline C₁₂H₁₀ClNO₂S 267.73 -SO₂C₆H₄Cl Chlorophenyl group increases lipophilicity
4-(2-Chloroethylsulfonyl)aniline C₈H₁₀ClNO₂S 219.69 -SO₂CH₂CH₂Cl Chloroethyl chain offers flexibility
4-(Piperidin-1-ylsulfonyl)aniline C₁₁H₁₆N₂O₂S 264.33 -SO₂C₅H₁₀N Piperidine moiety enhances basicity
4-(Methylsulfonamido)aniline C₇H₁₀N₂O₂S 186.23 -NHSO₂CH₃ Sulfonamide group enables hydrogen bonding

Physical Properties and Crystallography

  • Crystal Packing: Sulfonyl groups promote hydrogen bonding, as seen in 4-(Piperidin-1-ylsulfonyl)aniline, which forms N–H⋯O bonds in its crystal lattice .
  • Solubility : Lipophilic substituents (e.g., chlorophenyl) decrease aqueous solubility, while polar groups (e.g., piperidine) enhance it. This compound exhibits moderate solubility in organic solvents like DMSO .

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